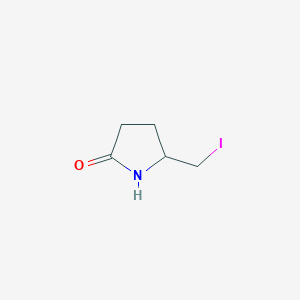

5-(Iodomethyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Iodomethyl)-2-pyrrolidinone” likely refers to a pyrrolidinone derivative where an iodomethyl group is attached at the 5th position of the pyrrolidinone ring. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). They are often used as building blocks in the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of “5-(Iodomethyl)-2-pyrrolidinone” would consist of a pyrrolidinone ring with an iodomethyl group attached at the 5th position. The presence of the iodine atom would likely make the molecule quite polar and could significantly influence its chemical properties .Chemical Reactions Analysis

As a halogenated organic compound, “5-(Iodomethyl)-2-pyrrolidinone” could potentially undergo various types of chemical reactions. For instance, it might participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile . The carbonyl group in the pyrrolidinone ring could also undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Iodomethyl)-2-pyrrolidinone” would be influenced by its molecular structure. For instance, the presence of the iodine atom could increase its molecular weight and polarity. The carbonyl group in the pyrrolidinone ring could allow for hydrogen bonding, which could influence properties such as solubility and boiling point .Scientific Research Applications

Asymmetric Radical Cyclizations

- 5-(Iodomethyl)-2-pyrrolidinone has been used in asymmetric radical cyclization reactions. Ethyl pyroglutamate, a chiral starting material, is converted to a 5-iodomethyl-N-allylic-2-pyrrolidinone, which undergoes radical cyclization. This process results in the production of 6-substituted pyrrolizidinone derivatives with high diastereoselectivity (Keusenkothen & Smith, 1992).

Synthesis and Structural Characterization

- In another study, 5-(Iodomethyl)-2-pyrrolidinone's derivative, 5-trifluoromethyl-pyridine-2-thione, was investigated for its interaction with molecular iodine. This study involved the structural characterization of the resulting compound, contributing to the understanding of its potential applications (Chernov'yants et al., 2011).

Pyrrolidinone-Based Polymers for Iodine Capture

- The monomer pyrrolidinone, related to 5-(Iodomethyl)-2-pyrrolidinone, has been used to prepare hypercrosslinked polymers (HCPs) for the capture of radioactive iodine. These pyrrolidinone-based HCPs show promise in environmental remediation, particularly in capturing iodine from nuclear waste (Li et al., 2019).

Photoluminescence Studies

- The compound 5-(2-pyrrolyl)-2-pyrrolidinone, structurally similar to 5-(Iodomethyl)-2-pyrrolidinone, was studied for its photoluminescence properties. This research provides insights into potential applications in materials science, particularly in the development of optoelectronic devices (Ma et al., 2010).

Catalyzed Cyclization Reactions

- A study detailed the use of cobalt to catalyze the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes. This process involved a C-H bond functionalization, offering an innovative approach to produce a variety of pyrrolidinones and isoindolinones (Zhang et al., 2015).

Novel Synthesis Methods

- Research has been conducted on novel synthesis methods for functionalized 2-pyrrolidinones. These compounds have widespread biological and pharmaceutical applications, emphasizing the significance of 5-(Iodomethyl)-2-pyrrolidinone and its derivatives in medicinal chemistry (Alonso et al., 2003).

Spin-Labeling of RNA for Structure Determination

- The spin-label 2,2,5,5-tetramethyl-pyrrolin-1-yloxyl-3-acetylene (TPA), closely related to 5-(Iodomethyl)-2-pyrrolidinone, was used for base-specific spin-labeling of RNA. This method, combining electron paramagnetic resonance and molecular dynamics simulation, aids in understanding RNA structure and dynamics (Piton et al., 2007).

Reductive Amination of Levulinic Acid

- A study on the synthesis of pyrrolidinones through the reductive amination of levulinic acid with primary amines was conducted. This research has applications in pharmaceutical intermediates and surfactant production (Xu et al., 2017).

Mechanism of Action

The mechanism of action of “5-(Iodomethyl)-2-pyrrolidinone” would depend on its intended use. If it’s used as a pharmaceutical, for instance, its mechanism of action would depend on how it interacts with biological systems, which could be quite complex and would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with “5-(Iodomethyl)-2-pyrrolidinone” would depend on various factors such as its reactivity, toxicity, and potential for bioaccumulation. As a halogenated compound, it could potentially be hazardous if ingested, inhaled, or come into contact with skin . Proper safety measures should be taken when handling such compounds.

Future Directions

The future directions for research on “5-(Iodomethyl)-2-pyrrolidinone” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also aim to better understand its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name |

5-(iodomethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8INO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCPDRULUVVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Iodomethyl)-2-pyrrolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)